Product packaging for Methyl 3-(fluorosulfonyl)benzoate(Cat. No.:CAS No. 124397-36-0)

Methyl 3-(fluorosulfonyl)benzoate

Cat. No.: B3176993
CAS No.: 124397-36-0
M. Wt: 218.2 g/mol
InChI Key: JEGFLTZACMZIDD-UHFFFAOYSA-N
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Description

Methyl 3-(fluorosulfonyl)benzoate (CAS 124397-36-0) is a white solid with the molecular formula C8H7FO4S and a molecular weight of 218.20 g/mol . It features a benzoate ester and a highly reactive fluorosulfonyl group, making it a valuable synthetic intermediate for researchers developing novel compounds in various fields . Its potential applications include use in pharmaceutical research, agricultural chemical development, and material science . The reactive nature of the fluorosulfonyl group allows it to participate in various chemical transformations, facilitating the introduction of the benzoate-sulfonyl moiety into more complex molecules. Researchers can leverage this compound as a building block in the design and synthesis of target molecules for biological evaluation or material properties testing. This product is intended for research and development purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FO4S B3176993 Methyl 3-(fluorosulfonyl)benzoate CAS No. 124397-36-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-fluorosulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4S/c1-13-8(10)6-3-2-4-7(5-6)14(9,11)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGFLTZACMZIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity Profiles of Methyl 3 Fluorosulfonyl Benzoate

Nucleophilic Reactivity of the Fluorosulfonyl Group

The fluorosulfonyl (–SO₂F) group is the most reactive site on Methyl 3-(fluorosulfonyl)benzoate for nucleophilic attack. Its unique combination of high stability under many conditions and potent, activatable reactivity makes it a cornerstone of modern connective chemistry.

Principles and Applications of Sulfur(VI)-Fluoride Exchange (SuFEx) Chemistry

Sulfur(VI)-Fluoride Exchange, or SuFEx, has emerged as a next-generation "click chemistry" reaction, a class of reactions known for their reliability, high yields, and simple, water-friendly conditions. researchgate.netsigmaaldrich.com The core principle of SuFEx lies in the remarkable balance of stability and reactivity of the sulfur(VI)-fluoride bond. While exceptionally stable to thermolysis, hydrolysis, and reduction, the S(VI)-F bond can be selectively activated to react with nucleophiles. sigmaaldrich.comnih.govbldpharm.comnih.gov

This activation unleashes the high electrophilicity of the sulfur center, allowing for efficient bond formation. nih.gov The process is often facilitated by catalysts such as tertiary amines or N-heterocyclic carbenes (NHCs). nih.govacs.org The mechanism is thought to involve the catalyst activating the nucleophile or the S-F bond, sometimes through the formation of hypervalent intermediates. nih.gov For instance, the reaction with phenols can proceed via a second-order nucleophilic substitution (SN2-type) mechanism at the sulfur atom. nih.govwur.nl

Key characteristics of the SuFEx reaction include:

High Stability: The sulfonyl fluoride (B91410) group is resistant to many common chemical conditions, including refluxing aniline, distinguishing it from more labile sulfonyl chlorides. sigmaaldrich.comjk-sci.com

Chemoselectivity: Reactions occur exclusively at the sulfur center, preventing unwanted side reactions. sigmaaldrich.com

Biocompatibility: The stability of the group in reductive biological environments and the ability to perform the reaction in aqueous buffers make it suitable for bioconjugation and chemical biology applications. bldpharm.comjk-sci.com

The applications of SuFEx chemistry are extensive and continue to grow, spanning materials science for the synthesis of functional polymers like polysulfates and polysulfonates, and medicinal chemistry for drug discovery and the late-stage functionalization of complex molecules. researchgate.netnih.govbldpharm.com

Exploration of Other Nucleophilic Substitution Pathways

Beyond the canonical SuFEx reaction with silyl (B83357) ethers, the fluorosulfonyl group of this compound readily engages with a variety of other nucleophiles. These reactions typically involve the substitution of the fluoride ion to form new sulfur-heteroatom bonds.

Common nucleophilic substitution reactions include:

Sulfonamide Formation: Reaction with primary or secondary amines yields stable sulfonamides. This is a robust and widely used transformation. researchgate.netnih.gov

Sulfonate Ester Formation: Phenols and alcohols can act as nucleophiles to displace the fluoride, forming the corresponding sulfonate esters. nih.govnih.gov

Sulfonyl Azide (B81097) Synthesis: The fluorosulfonyl group can be converted to a sulfonyl azide, for example, by reacting with trimethylsilyl (B98337) azide (TMSN₃). nih.gov

Reaction with Thiols: Nucleophiles such as thiols can also participate in substitution reactions at the fluorosulfonyl center.

The fluorosulfonyl group serves as an excellent leaving group in these transformations, which often proceed under mild conditions. This versatility allows for the facile introduction of the benzenesulfonyl scaffold onto a wide array of molecular structures.

Reactivity of the Methyl Ester Moiety within the Benzoate (B1203000) Scaffold

The methyl ester group (–COOCH₃) offers a secondary site for chemical modification, although it is generally less reactive than the fluorosulfonyl group. Its reactivity is typical of aromatic esters and is significantly influenced by the strong electron-withdrawing nature of the –SO₂F group on the same ring.

Key reactions involving the methyl ester include:

Hydrolysis/Saponification: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(fluorosulfonyl)benzoic acid, under either acidic or basic conditions. sigmaaldrich.com High-temperature water can also promote this hydrolysis. psu.edu Saponification with a strong base like potassium hydroxide (B78521) is a common method. psu.edu

Reduction: The ester can be reduced to a primary alcohol, [3-(fluorosulfonyl)phenyl]methanol. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride, although care must be taken as the fluorosulfonyl group can also be reduced by such reagents. fiveable.me

Transesterification: In the presence of another alcohol and a suitable catalyst, the methyl group can be exchanged in a transesterification reaction. The methanolysis of substituted methyl benzoates, which involves the exchange of the methoxyl group, has been studied to illustrate kinetic principles. acs.org

The electron-withdrawing –SO₂F group decreases the electron density at the ester's carbonyl carbon, which can influence its reactivity towards nucleophiles. stackexchange.com

Aromatic Ring Functionalization Reactions and Substitution Patterns

Further functionalization of the benzene (B151609) ring in this compound is challenging due to the presence of two strongly deactivating, electron-withdrawing groups: the methyl ester and the fluorosulfonyl group. Both substituents direct incoming electrophiles to the meta positions relative to themselves.

In the case of this compound, the substitution pattern is as follows:

The methyl ester is at position 1.

The fluorosulfonyl group is at position 3.

Radical Reactions Involving the this compound Structure

The aryl sulfonyl fluoride motif can participate in radical chemistry, both in its formation and in subsequent reactions. While specific studies detailing radical reactions starting with this compound are not prominent, the general behavior of this functional group provides insight into its potential reactivity.

Methods for the synthesis of aryl sulfonyl fluorides often involve radical intermediates. For example, aryl radicals generated from diaryliodonium salts or arylazo sulfones can be trapped with a sulfur dioxide source (like DABSO) and a fluoride source to form the aryl sulfonyl fluoride. rsc.orgresearchgate.net This indicates the stability of the final product to the radical conditions used in its formation.

Furthermore, sulfonyl radicals (RSO₂•) can be generated and added across alkenes and alkynes. nih.gov A radical-mediated chloro-fluorosulfonylation of alkynes has been developed, demonstrating that the fluorosulfonyl group itself can be installed via a radical pathway. nih.gov These examples establish that the C–S and S–F bonds can be formed under radical conditions, suggesting that under appropriate photolytic or thermolytic initiation, this compound could potentially act as a precursor to aryl or sulfonyl radicals. youtube.com

Computational and Experimental Mechanistic Studies of Reactions

The unique reactivity of sulfonyl fluorides has prompted numerous mechanistic studies to understand and optimize their transformations, particularly within the context of SuFEx chemistry.

Experimental Studies:

Catalyst Screening: A variety of catalysts have been explored to accelerate SuFEx reactions, with bases like DBU and BTMG, often used with silicon additives like HMDS, proving effective. nih.govnih.gov N-Heterocyclic carbenes (NHCs) have also been identified as potent organocatalysts. acs.org

Reaction Conditions: The influence of the reaction medium has been investigated, with findings that aqueous buffers can significantly promote certain SuFEx reactions, particularly in the synthesis of sulfamides. jk-sci.com

Computational Studies:

Reaction Mechanisms: Density Functional Theory (DFT) calculations have been employed to map the potential energy surfaces of SuFEx reactions. These studies support an SN2-type mechanism for the reaction of sulfonimidoyl fluorides with phenolate (B1203915) nucleophiles, proceeding through a low-energy transition state with inversion of configuration at the sulfur center. nih.govwur.nl

Non-covalent Interactions: Hirshfeld surface analysis has been used to contrast the intermolecular interactions of aryl sulfonyl fluorides with their chloride counterparts. These studies revealed that the fluorine atom in the –SO₂F group does not typically participate in hydrogen bonding, unlike the chlorine in a –SO₂Cl group, but it does engage in close interactions with π systems. nih.gov

Predictive Modeling: Computational methods are used to calculate descriptors for machine learning models that predict reactivity, helping to guide synthetic efforts in the lab. digitellinc.com

Derivatization and Functionalization Strategies for Methyl 3 Fluorosulfonyl Benzoate

Covalent Modifications Via the Fluorosulfonyl Group

The fluorosulfonyl group (-SO₂F) is an electrophilic center that can react with nucleophiles. It has gained attention as a "latent electrophile" or "warhead" for its ability to form stable covalent bonds with specific biological targets. nih.gov Unlike the more reactive sulfonyl fluoride (B91410) (-SO₂F), the arylfluorosulfate (-OSO₂F) group, which is isomeric to the sulfonyl fluoride group on the benzene (B151609) ring, exhibits lower intrinsic reactivity. This reduced reactivity minimizes off-target reactions, making it particularly useful for developing selective covalent modifiers. nih.gov The fluorosulfonyl group in methyl 3-(fluorosulfonyl)benzoate shares similar electrophilic properties, enabling targeted covalent interactions.

The fluorosulfonyl group is particularly effective for the selective covalent modification of proteins by reacting with nucleophilic amino acid residues within a protein's binding pocket. Arylfluorosulfates have emerged as valuable electrophiles for the specific labeling of tyrosine and lysine (B10760008) residues. nih.gov The reaction's success and selectivity are often dependent on the specific microenvironment of the protein pocket, which can enhance the nucleophilicity of the target residue.

The reactivity with various amino acid side chains is as follows:

Lysine: The ε-amino group of lysine can act as a nucleophile. However, the reaction of arylfluorosulfates with lysine residues is often slow and may not proceed to completion unless the residue's pKa is significantly perturbed by the local protein environment. nih.gov

Tyrosine: The hydroxyl group of tyrosine is a primary target for fluorosulfate-based electrophiles. The reaction is facilitated when the tyrosine residue is located in a context that lowers its pKa, making the hydroxyl group more nucleophilic.

Cysteine: The thiol group of cysteine is a potent nucleophile and is a common target for various electrophilic warheads. It is a preferred site for carbamoylation by certain reactive conjugates. nih.gov

Serine and Threonine: The hydroxyl groups of serine and threonine are generally less reactive than tyrosine but can be targeted under specific conditions that enhance their nucleophilicity.

Histidine: The imidazole (B134444) side chain of histidine can also serve as a nucleophile for reaction with electrophilic groups.

Table 1: Reactivity of the Fluorosulfonyl Group with Nucleophilic Amino Acids

Amino AcidNucleophilic GroupGeneral Reactivity with Fluorosulfonyl GroupReference
TyrosinePhenolic Hydroxyl (-OH)Primary target; reaction is context-dependent and favored by a lower pKa. nih.gov
LysineEpsilon-Amino (-NH₂)Can react, but often slowly unless activated by the protein environment. nih.gov
CysteineThiol (-SH)Potentially reactive due to the high nucleophilicity of the thiol group. nih.gov
SerineHydroxyl (-OH)Less reactive than tyrosine; requires significant activation.
ThreonineHydroxyl (-OH)Less reactive than tyrosine; requires significant activation.
HistidineImidazole RingCan act as a nucleophile.

The unique reactivity profile of the arylfluorosulfate group makes it an attractive component for bioconjugation and the development of chemical probes. nih.gov By incorporating this compound or its derivatives into larger molecules, researchers can create tools to covalently label and study specific proteins.

A key strategy involves designing a molecule that contains the fluorosulfonyl "warhead" linked to an affinity motif. This motif directs the probe to a specific protein's binding site. Once localized, the fluorosulfonyl group can react with a nearby nucleophilic amino acid residue, forming a permanent covalent bond. This approach is instrumental in:

Target Identification and Validation: Covalently labeling a protein allows for its isolation and identification, helping to validate it as a target for therapeutic intervention.

Functional Characterization: By covalently modifying a protein, its function can be interrogated, providing insights into its biological role. rsc.org

Development of Covalent Inhibitors: The principle of targeted covalent modification is the basis for several approved drugs. nih.gov The low reactivity of the fluorosulfate (B1228806) group helps ensure that the inhibitor remains selective for its intended target, minimizing off-target effects. nih.gov

While the fluorosulfonyl group is primarily documented for protein modification, the labeling of other biomolecules like RNA and carbohydrates with fluorine-containing probes is a powerful area of research. Fluorine labeling, particularly with groups like trifluoromethyl (-CF₃), coupled with ¹⁹F NMR spectroscopy, has become a significant strategy for analyzing the structure, dynamics, and ligand interactions of RNA. nih.govnih.gov This method is sensitive to local conformational changes in RNA structure. nih.gov

The incorporation of fluorine-containing modifications, such as 2'-OCF₃ labeled nucleosides, into RNA can be achieved through standard solid-phase synthesis. nih.govbohrium.com Although the direct use of this compound for RNA or carbohydrate labeling is not extensively documented, its electrophilic nature presents a potential avenue for developing novel labeling reagents for these biomolecules, warranting further investigation.

Transformations Involving the Benzoate (B1203000) Moiety

The methyl ester of this compound can be readily transformed, providing a versatile handle for further functionalization.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(fluorosulfonyl)benzoic acid, under either acidic or basic conditions. This transformation converts the ester, which is relatively unreactive, into a carboxylic acid, which is a key functional group for a variety of subsequent reactions.

Amidation: The resulting carboxylic acid can then be coupled with a primary or secondary amine to form an amide bond. This reaction is typically facilitated by a coupling agent (e.g., DCC, EDC). Amidation is a robust and widely used reaction in medicinal chemistry to link different molecular fragments together, allowing for the synthesis of a diverse library of compounds from the 3-(fluorosulfonyl)benzoic acid scaffold.

The benzene ring of this compound is subject to electrophilic aromatic substitution reactions, though its reactivity is influenced by the two existing substituents.

Both the methyl ester (-COOCH₃) and the fluorosulfonyl (-SO₂F) groups are electron-withdrawing and act as deactivating, meta-directing groups. aiinmr.comlibretexts.org This means they reduce the electron density of the aromatic ring, making it less susceptible to electrophilic attack than benzene itself. Consequently, harsher reaction conditions, such as higher temperatures or stronger catalysts, are often required. libretexts.org

When an electrophilic substitution reaction does occur, the incoming electrophile is directed to the positions meta to both existing groups (positions 4 and 6 relative to the ester, and position 5 relative to the fluorosulfonyl group).

A classic example of this type of reaction is nitration . The nitration of methyl benzoate, a similar compound, requires a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. aiinmr.comyoutube.com The electron-withdrawing ester group directs the incoming nitro group to the meta position, yielding methyl 3-nitrobenzoate as the major product. youtube.com Similarly, the nitration of this compound would be expected to yield products where the nitro group is added at the positions meta to the existing substituents.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent GroupTypeEffect on Ring ReactivityDirecting InfluenceReference
-COOCH₃ (Methyl Ester)Electron-WithdrawingDeactivatingMeta aiinmr.comlibretexts.org
-SO₂F (Fluorosulfonyl)Electron-WithdrawingDeactivatingMeta libretexts.org

Applications in Advanced Chemical and Biological Research

Utilization as Chemical Probes and Molecular Tools

The structure of Methyl 3-(fluorosulfonyl)benzoate, featuring a reactive sulfur(VI) fluoride (B91410) exchange (SuFEx) motif, makes it a versatile tool for chemical biology and proteomics research. nih.gov This functional group can form stable covalent bonds with nucleophilic amino acid residues within proteins, such as tyrosine, lysine (B10760008), and histidine. nih.gov This capability is harnessed to investigate protein function, identify therapeutic targets, and map molecular interactions.

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy used to study enzyme function directly in native biological systems. nih.gov The methodology employs active site-directed probes that consist of a recognition element and a reactive "warhead" to covalently label active enzymes. nih.gov The fluorosulfonyl moiety of this compound can function as an electrophilic warhead. When incorporated into a probe, it can covalently react with nucleophilic residues in an enzyme's active site, a reaction facilitated by proximity-induced SuFEx chemistry. nih.gov This covalent labeling event allows for the detection and quantification of specific enzyme activities within a complex proteome. Specialized ABPP techniques, such as fluorescence polarization activity-based protein profiling (FluoPol-ABPP), have been developed for the rapid and high-throughput screening of compound libraries to identify potent and selective enzyme inhibitors. nih.gov

A primary challenge in drug discovery is identifying the specific molecular targets through which a compound exerts its effects. Chemical probes derived from or containing the reactive fluorosulfonyl group found in this compound are instrumental in this process. By attaching a reporter tag, such as biotin (B1667282) or a fluorescent dye, to a molecule containing the fluorosulfonyl warhead, researchers can perform "pull-down" or imaging experiments. When the probe covalently binds to its protein target(s) in cell lysates or living cells, the tagged proteins can be isolated and subsequently identified using techniques like mass spectrometry. google.com This process not only identifies the direct binding partners of the molecule but also serves to validate them as authentic targets for further investigation.

Precisely mapping where a molecule binds to a protein is crucial for understanding its mechanism of action and for structure-based drug design. Covalent probes like this compound are highly effective for this purpose. Once the probe forms a covalent bond with the target enzyme, the specific site of modification can be identified with high resolution. Using methods such as mass spectrometry-based peptide mapping or X-ray crystallography, researchers can pinpoint the exact amino acid residue that reacted with the fluorosulfonyl group. nih.gov This information provides direct evidence of the binding site's location and reveals which nucleophilic residues are present and accessible within the enzyme's active site or other pockets. nih.govnih.gov Computational solvent mapping offers a complementary approach, using algorithms to place molecular probes on a protein's surface to predict the most favorable binding regions. nih.gov

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and tools that can stabilize and identify these often-transient interactions are invaluable. The proximity-induced reactivity of the fluorosulfonyl group can be exploited to study PPIs. nih.gov In a typical experiment, a molecule containing the fluorosulfonyl group is targeted to a specific "bait" protein. When a "prey" protein interacts with the bait, it brings a nucleophilic residue on its surface into close proximity with the probe's reactive group, triggering a covalent cross-linking reaction. nih.gov This event permanently links the two interacting proteins, allowing for the isolation and identification of the protein complex, thereby confirming the interaction.

Fragment-Based Drug Discovery (FBDD) has become a popular method for identifying starting points for new drugs. nih.gov This approach screens libraries of small, low-molecular-weight compounds ("fragments") for weak but efficient binding to a biological target. nih.govucl.ac.uk this compound is representative of a reactive fragment that can be used in such screens. The presence of a fluorine atom makes it particularly well-suited for screening techniques that use ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a highly sensitive and efficient method for detecting binding events. nih.govucl.ac.uk The covalent nature of the fluorosulfonyl group allows it to act as a reactive probe to identify binding "hotspots" on a protein surface, providing robust starting points for the development of more potent ligands. nih.gov

Role in the Design and Synthesis of Covalent Ligands and Inhibitors for Research Purposes

The chemical properties that make this compound a useful research probe also make its core structure a valuable starting point for designing covalent inhibitors. nih.gov Covalent inhibitors form a permanent bond with their target protein, which can lead to increased potency, prolonged duration of action, and the ability to overcome drug resistance. nih.gov

The fluorosulfonyl group serves as a tunable electrophilic warhead that can be incorporated into more complex molecules. nih.gov These molecules are designed to first bind reversibly to the target of interest with high affinity and selectivity. Once positioned correctly within the binding site, the fluorosulfonyl moiety reacts with a nearby nucleophilic amino acid to form a permanent covalent bond, thus irreversibly inhibiting the protein's function. nih.gov The sulfur(VI) fluoride exchange (SuFEx) reaction is the key chemical transformation that enables this covalent targeting of residues like tyrosine, lysine, and histidine. nih.gov This strategy is actively being explored to create more effective and durable therapeutic agents for various diseases. nih.gov

Contributions to the Development of Novel Synthetic Methodologies

The chemical reactivity of this compound, particularly the sulfonyl fluoride moiety, has positioned it as a valuable reagent in the advancement of modern synthetic organic chemistry. Its utility is most pronounced in the context of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry transformation. researchgate.netrsc.org This section details its role in multicomponent reactions and stereoselective synthesis.

Integration in Multicomponent Reaction Sequences

While direct, named multicomponent reactions (MCRs) featuring this compound as a starting component are not extensively documented, its inherent functionality lends itself to the principles of MCRs—convergent, one-pot processes that combine three or more reactants. The dual reactivity of the molecule, possessing both an electrophilic sulfonyl fluoride and a modifiable methyl ester group, allows for its potential integration into MCR-like sequences for the rapid generation of molecular complexity.

The sulfonyl fluoride group acts as a robust electrophilic "warhead" that can be incorporated into various molecular scaffolds. Methodologies for creating libraries of electrophilic compounds for covalent inhibitor screening often employ MCR strategies. In this context, this compound can serve as a key building block. For instance, a hypothetical MCR could involve the reaction of an amine and an isocyanide with a derivative of this compound where the ester has been converted to an aldehyde, akin to a Ugi or Passerini reaction. The resulting product would bear the reactive sulfonyl fluoride group for subsequent covalent modification of biological targets.

The SuFEx reaction itself can be considered a component of a sequential one-pot process. For example, the initial SuFEx reaction of this compound with a nucleophile (e.g., a phenol (B47542) or an amine) can be followed by a subsequent transformation at the methyl ester position, such as amidation or reduction, without the need for intermediate purification. This approach aligns with the efficiency and step-economy that characterize multicomponent reactions.

Stereoselective Synthesis of Complex Molecules

The application of this compound in stereoselective synthesis is an emerging area, with potential stemming from the ability to introduce chirality through reactions involving its functional groups. While specific examples directly employing this compound are not yet widespread, the principles of asymmetric synthesis can be applied.

One potential strategy involves the use of chiral auxiliaries. A chiral alcohol or amine could react with the sulfonyl fluoride group of this compound to form a chiral sulfonamide or sulfonate ester. The chirality of the auxiliary could then direct subsequent transformations at another part of the molecule, for example, a reaction at the aromatic ring, before being cleaved to yield a chiral product.

Furthermore, the development of asymmetric catalysts for reactions involving sulfonyl fluorides is an active area of research. Although not yet demonstrated with this compound specifically, vanadyl complexes have been used to catalyze asymmetric cross-coupling reactions of other complex quinazolinones. mdpi.com This suggests the possibility of developing chiral catalysts that could enable enantioselective reactions at or adjacent to the sulfonyl fluoride group.

The following table summarizes potential strategies for the application of this compound in stereoselective synthesis:

StrategyDescriptionPotential Outcome
Chiral AuxiliariesReaction of the sulfonyl fluoride with a chiral alcohol or amine to form a diastereomeric intermediate.The chiral auxiliary directs subsequent stereoselective transformations on the molecule.
Asymmetric CatalysisUse of a chiral catalyst to control the stereochemical outcome of a reaction involving the sulfonyl fluoride or another part of the molecule.Enantiomerically enriched products containing the fluorosulfonylbenzoate scaffold.
Kinetic ResolutionA chiral reagent or catalyst preferentially reacts with one enantiomer of a racemic mixture derived from this compound.Separation of enantiomers, providing access to chirally pure compounds.

Emerging Applications in Materials Science and Polymer Chemistry

The robust nature of the sulfonyl fluoride group and its participation in SuFEx click chemistry make this compound a promising building block for the synthesis of advanced polymers and materials. lbl.gov The ability to form stable sulfonate and sulfonamide linkages is key to its utility in this field.

This compound can be envisioned as a bifunctional monomer. The sulfonyl fluoride provides a reactive site for polymerization, while the methyl ester group can be retained for post-polymerization modification or can be derivatized beforehand to introduce other functionalities.

One of the primary applications is in the synthesis of polysulfonates and polysulfamides through step-growth polymerization. acs.org For example, the reaction of a diol with a molecule derived from the dimerization of this compound (e.g., a biphenyl (B1667301) disulfonyl fluoride) would lead to a polysulfonate. The properties of the resulting polymer, such as thermal stability, solubility, and mechanical strength, can be tuned by the choice of the diol comonomer. The SuFEx reaction is highly efficient, often leading to high molecular weight polymers with excellent yields. lbl.gov

The synthesis of fluorinated copolymers is another area of interest. researchgate.net Fluorinated polymers often exhibit unique properties such as high thermal and chemical resistance, and low surface energy. This compound can be incorporated into polymer chains to introduce the sulfonyl fluoride group as a pendant functionality. This pendant group can then be used for cross-linking or for grafting other polymer chains, leading to the formation of complex polymer architectures. An example of a polymer that contains sulfonate groups is Nafion, a sulfonated tetrafluoroethylene-based fluoropolymer-copolymer, which is used in proton exchange membranes for fuel cells due to its high conductivity to cations and chemical resistance. wikipedia.org

The table below outlines potential polymer architectures that can be synthesized using this compound as a monomer or precursor.

Polymer TypeSynthetic StrategyPotential Properties and Applications
PolysulfonatesStep-growth polymerization of a di-sulfonyl fluoride (derived from this compound) with a diol.High thermal stability, chemical resistance; potential for use as engineering plastics or membranes.
PolysulfamidesStep-growth polymerization of a di-sulfonyl fluoride with a diamine. acs.orgPotentially high strength and modulus; applications in high-performance fibers and films.
Functional CopolymersCopolymerization of a derivative of this compound with other vinyl monomers.Polymers with pendant sulfonyl fluoride groups for post-polymerization modification, cross-linking, or surface functionalization.
Graft CopolymersUse of the pendant sulfonyl fluoride groups on a polymer backbone to initiate the growth of other polymer chains.Materials with tailored surface properties, such as improved biocompatibility or specific binding capabilities.

Integration in Functional Proteomics Studies for Selective Protein Tagging

The sulfonyl fluoride moiety of this compound serves as a reactive "warhead" for the covalent modification of proteins, making it a valuable tool in chemical biology and functional proteomics. sigmaaldrich.comnih.gov Sulfonyl fluorides are known to react with several nucleophilic amino acid residues, including tyrosine, lysine, serine, threonine, and histidine, in a context-dependent manner. sigmaaldrich.comresearchgate.net

This "context-dependent" reactivity is a key feature of sulfonyl fluoride probes. While the sulfonyl fluoride group is relatively stable in aqueous solution, its reactivity is significantly enhanced when it is bound within a protein's binding pocket. nih.gov This proximity-induced reactivity allows for the selective labeling of proteins that have a binding affinity for the carrier molecule. This compound, as a small fragment-like molecule, can be used to identify proteins with binding sites that can accommodate a benzoate (B1203000) scaffold.

In a typical chemoproteomics workflow, a probe containing a sulfonyl fluoride and a reporter tag (e.g., an alkyne or biotin) is incubated with a cell lysate or in living cells. Proteins that are covalently labeled by the probe are then enriched and identified using mass spectrometry. This approach can be used for target identification and validation in drug discovery. While this compound itself lacks a reporter tag, it can be used in competitive binding assays or serve as a scaffold for the design of more complex probes.

Research has shown that aryl sulfonyl fluorides can selectively label functional tyrosine residues in enzymes like glutathione (B108866) transferases. researchgate.net The reaction of the sulfonyl fluoride with the hydroxyl group of tyrosine forms a stable sulfonate ester linkage. Similarly, reaction with the epsilon-amino group of lysine results in a stable sulfonamide bond. nih.gov

The table below summarizes the reactivity of sulfonyl fluorides with various amino acid residues, which is the basis for the use of this compound in proteomics.

Amino Acid ResidueNucleophilic GroupResulting LinkageStability of Adduct
TyrosinePhenolic hydroxyl (-OH)Sulfonate esterStable
LysineEpsilon-amino (-NH2)SulfonamideStable
SerineHydroxyl (-OH)Sulfonate esterStable
ThreonineHydroxyl (-OH)Sulfonate esterStable
CysteineThiol (-SH)Thiosulfonate esterUnstable (can hydrolyze to sulfinic acid) nih.gov
HistidineImidazole (B134444) nitrogenSulfonamide-likeModerately stable

The use of sulfonyl fluoride probes, including simple scaffolds like this compound, is expanding the "ligandable proteome" by enabling the discovery of new binding pockets and novel protein targets for therapeutic intervention. nih.gov

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability

The traditional methods for synthesizing methyl benzoate (B1203000) derivatives often rely on catalysts like sulfuric acid, phosphoric acid, and p-toluenesulfonic acid. mdpi.com However, these methods are frequently associated with challenges such as equipment corrosion, the generation of byproducts, and difficulties in catalyst recovery, which contribute to environmental concerns. mdpi.comrsc.org Consequently, a significant area of future research lies in the development of novel, more sustainable synthetic pathways for compounds like Methyl 3-(fluorosulfonyl)benzoate.

A promising avenue is the exploration of solid acid catalysts. For instance, zirconium metal solids fixed with titanium have been shown to be effective for the synthesis of methyl benzoate compounds, offering the advantage of being recoverable and reusable. mdpi.com Another innovative approach involves the use of deep eutectic solvents (DESs) based on p-toluenesulfonic acid as both a catalyst and an extractant in a reactive extraction process, which has demonstrated high yields for methyl benzoate synthesis. rsc.org

Synthetic Approach Key Advantages Potential for this compound Synthesis
Solid Acid Catalysis (e.g., Zr/Ti)Recoverable and reusable catalyst, reduced waste. mdpi.comOffers a more sustainable alternative to traditional acid catalysts.
Deep Eutectic Solvents (DESs)Acts as both catalyst and extractant, high product yield. rsc.orgCould streamline the synthesis and purification process.
Direct FluorosulfonylationConcise and efficient route to sulfonyl fluorides. rsc.orgPotential for a more direct and atom-economical synthesis.

Exploration of Untapped Reactivity Modes and Selectivity Control for the Fluorosulfonyl Benzoate Scaffold

The fluorosulfonyl group is a key feature of this compound, imparting it with unique reactivity. Sulfonyl fluorides are known to react with a range of nucleophilic amino acid residues, including tyrosine, threonine, serine, lysine (B10760008), cysteine, and histidine. mdpi.com This reactivity makes them valuable as covalent probes in chemical biology. mdpi.comacs.org However, the reactivity of the fluorosulfate (B1228806) electrophile is generally considered to be lower than that of other related groups like benzenesulfonyl fluoride (B91410), a characteristic that can be advantageous for achieving selectivity. acs.org

Future research will likely focus on exploring the untapped reactivity modes of the fluorosulfonyl benzoate scaffold. This includes investigating its reactions with a wider array of nucleophiles and developing catalytic systems that can precisely control the selectivity of these reactions. The reliable activation of the sulfur(VI)-fluorine bond for nucleophilic exchange often requires a specific catalyst-reagent combination, and the discovery of new catalytic systems will be crucial. acs.org

A deeper understanding of the factors that influence the reactivity and stability of the S(VI)-F group, such as steric and electronic effects, will also be a key research area. acs.org This knowledge will enable the rational design of fluorosulfonyl-containing molecules with tailored reactivity profiles for specific applications. For example, controlling the selectivity of the reaction with different amino acid residues within a protein would be a significant advancement for developing highly specific covalent inhibitors. acs.org

Expansion of Applications in Next-Generation Chemical Biology Platforms

The unique reactivity of the fluorosulfonyl group has positioned compounds like this compound as promising tools for chemical biology. mdpi.comacs.orgacs.org These compounds can be used to create chemical probes for a variety of applications, including covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites. acs.org

An emerging application is in the field of chemoproteomics, where fluorosulfate-containing probes can be used to map protein-ligand interactions on a proteome-wide scale. acs.org This technology has the potential to uncover new therapeutic targets and modalities, such as allosteric inhibitors. acs.org The development of fluorosulfate probes that can be used in living cells and even whole organisms will be a major focus of future research. acs.org

Furthermore, the ability of sulfonyl fluorides to form stable adducts with amino acids like lysine and tyrosine makes them valuable for developing targeted covalent inhibitors that can overcome the limitations of probes targeting cysteine, which is not always present in ligand-binding sites. acs.org The design of fluorosulfonyl-containing probes with fluorescent properties will also expand their utility in cellular imaging applications.

Advanced Computational Chemistry Approaches for Reactivity Prediction and Rational Design

Computational chemistry is becoming an indispensable tool for understanding and predicting the reactivity of molecules and for the rational design of new compounds. nih.govelsevierpure.com In the context of this compound, computational methods like Density Functional Theory (DFT) can be employed to investigate reaction mechanisms in detail. nih.gov For example, computational studies have been used to elucidate the mechanism of aryl sulfonyl fluoride formation via Bi(III) redox-neutral catalysis, revealing the critical roles of the catalyst and base. nih.gov

These computational insights can then be used to rationally design more efficient catalysts or to predict the reactivity of new fluorosulfonyl-containing molecules. nih.gov By calculating reaction barriers and thermodynamic feasibilities, researchers can screen potential candidate molecules in silico before embarking on laborious and expensive experimental work. nih.gov

Moreover, computational approaches can guide the design of selective covalent ligands. By modeling the interactions between a fluorosulfonyl-containing molecule and its protein target, it is possible to design compounds that bind with high affinity and selectively react with a specific amino acid residue. acs.org This rational design approach is crucial for developing the next generation of highly specific chemical probes and therapeutic agents.

Computational Approach Application for Fluorosulfonyl Benzoates Potential Impact
Density Functional Theory (DFT)Elucidation of reaction mechanisms for synthesis. nih.govRational design of more efficient catalysts. nih.gov
Molecular ModelingPredicting binding modes and reactivity with protein targets. acs.orgDesign of highly selective covalent inhibitors. acs.org
In Silico ScreeningVirtual screening of libraries of fluorosulfonyl compounds.Accelerated discovery of new probes and drug candidates.

Design and Synthesis of Advanced Fluorosulfonyl-Containing Molecular Tools for Interdisciplinary Research

The unique properties of the fluorosulfonyl group make it an attractive component for the design of advanced molecular tools for a wide range of interdisciplinary research fields. strath.ac.uk These tools can be designed to have specific functionalities, such as fluorescent tags for imaging or reactive groups for bioconjugation.

For instance, the development of fluorosulfonyl-containing fluorescent probes could enable the visualization of specific biological processes in real-time. nih.gov By attaching a fluorophore to the fluorosulfonyl benzoate scaffold, researchers could create probes that light up upon binding to their target, providing valuable spatial and temporal information.

Furthermore, the synthesis of fluorous probe molecules containing the fluorosulfonyl group could find applications in fluorous separation techniques, which are used for the purification of fluorinated compounds. nih.gov The design of such specialized tools requires a deep understanding of both the chemistry of the fluorosulfonyl group and the specific requirements of the intended application. The continued development of synthetic methodologies to create these sophisticated molecular tools will be essential for driving innovation across various scientific disciplines, from materials science to molecular biology. strath.ac.uk

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(fluorosulfonyl)benzoate, and how do reaction conditions influence yield?

The synthesis typically involves introducing the fluorosulfonyl group (-SO₂F) to a methyl benzoate precursor. A two-step approach is common:

  • Step 1 : Sulfonation of methyl 3-aminobenzoate using chlorosulfonic acid to form the sulfonyl chloride intermediate.
  • Step 2 : Fluorination via reaction with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) under anhydrous conditions .
    Key factors affecting yield include temperature control (0–5°C during sulfonation to prevent side reactions) and stoichiometric excess of fluorinating agents (1.5–2.0 equivalents) to ensure complete conversion .

Q. What analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹⁹F NMR confirms the presence of the fluorosulfonyl group (δ ~50–60 ppm). ¹H NMR identifies the ester methyl group (δ ~3.9 ppm) and aromatic protons .
  • IR Spectroscopy : Peaks at ~1370 cm⁻¹ (S=O symmetric stretch) and ~1180 cm⁻¹ (C-F stretch) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion verification (C₈H₇FO₄S⁺, calculated m/z 234.0068) .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact with reactive intermediates like sulfonyl chlorides .
  • Ventilation : Use fume hoods during fluorination steps to avoid inhalation of HF byproducts .

Advanced Research Questions

Q. How does the electron-withdrawing fluorosulfonyl group influence the benzoate ring’s reactivity in nucleophilic substitution?

The -SO₂F group strongly deactivates the aromatic ring, directing electrophilic attacks to the meta position. Kinetic studies show reduced reactivity in ester hydrolysis compared to unsubstituted methyl benzoate (t₁/₂ increases by ~3× in alkaline conditions). Computational DFT analyses reveal increased positive charge on the carbonyl carbon, stabilizing transition states in nucleophilic acyl substitutions .

Q. What strategies resolve contradictions in reported catalytic efficiencies for enzyme inhibition studies?

Discrepancies in IC₅₀ values (e.g., 2–10 µM for acetylcholinesterase) may arise from assay conditions. Standardize:

  • Buffer pH : Use Tris-HCl (pH 7.4) to mimic physiological conditions.
  • Solvent : Limit DMSO to <1% to avoid denaturation effects .
    Control experiments with structurally similar analogs (e.g., methyl 3-sulfamoylbenzoate) can isolate the fluorosulfonyl group’s contribution .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., carbonic anhydrase IX). The fluorosulfonyl group forms hydrogen bonds with active-site zinc ions, validated by X-ray crystallography of co-crystals .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, with RMSD <2.0 Å indicating robust binding .

Q. What are the challenges in achieving high regioselectivity during derivatization?

Competing reactions at the fluorosulfonyl vs. ester group require precise conditions:

  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) to shield the ester during sulfonyl group modifications .
  • Catalysts : Pd(OAc)₂ with Xantphos ligand enhances cross-coupling selectivity at the fluorosulfonyl moiety (yield >85%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.